

## Application Notes: Utilizing HA (518-526) Peptide in Murine Influenza Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |  |  |  |  |  |
|----------------------|------------------------|-----------|--|--|--|--|--|
| Compound Name:       | Influenza HA (518-526) |           |  |  |  |  |  |
| Cat. No.:            | B12422881              | Get Quote |  |  |  |  |  |

#### Introduction

The influenza virus hemagglutinin (HA) is a critical surface glycoprotein that mediates viral entry into host cells and is a primary target for the host immune system. The HA (518-526) peptide, with the sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL), represents an immunodominant, H-2K<sup>d</sup>-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice.[1][2] [3] This epitope is highly conserved and frequently used in preclinical influenza research to evaluate the efficacy of novel vaccine candidates and immunotherapies. Its primary application lies in the stimulation and quantification of HA-specific CD8+ T-cell responses, which are crucial for clearing virally infected cells. These notes provide detailed protocols for the experimental use of the HA (518-526) peptide in mouse models of influenza, aimed at researchers in immunology and drug development.

#### **Core Applications**

- Vaccine Efficacy Testing: Assessing the induction of cell-mediated immunity by novel influenza vaccines.
- Immunological Studies: Investigating the dynamics of CD8+ T-cell activation, memory formation, and function during influenza infection.
- Adjuvant Screening: Evaluating the capacity of different adjuvants to enhance T-cell responses to influenza antigens.[4]



 Control Peptide: Serving as a non-related or control peptide in studies focusing on other epitopes or B-cell responses.[5][6]

### **Quantitative Data Summary**

The following tables summarize quantitative data from studies utilizing the HA (518-526) peptide to assess immune responses in mouse models.

Table 1: T-Cell Responses Following Immunization/Infection

| Mouse<br>Model | Immunizati<br>on/Challeng<br>e Agent                          | Peptide/Ant<br>igen for<br>Restimulati<br>on | Assay Type | Measured<br>Outcome                                                     | Reference |
|----------------|---------------------------------------------------------------|----------------------------------------------|------------|-------------------------------------------------------------------------|-----------|
| BALB/c         | MVA vectors<br>expressing<br>Nucleoprotein<br>(NP)            | HA (518-526)<br>peptide (2<br>μg/ml)         | ICS        | Low IFN-y<br>expression in<br>CD4+ and<br>CD8+ T-cells                  | [7][8]    |
| BALB/c         | Live Attenuated Influenza Vaccine (LAIV) VN04 (H5N1) ca       | HA (518-526)<br>peptide                      | ICS        | ~0.8% of lung<br>CD8+ T-cells<br>are HA(518)-<br>specific at<br>day 8   | [9]       |
| BALB/c         | Influenza A<br>H1N1 PR8<br>mRNA<br>vaccine                    | HA (518-526)<br>peptide (5<br>μg/ml)         | ELISPOT    | ~1500 IFN-y<br>Spot Forming<br>Cells / 4x10 <sup>5</sup><br>splenocytes | [10]      |
| BALB/c         | H5N1 Virus-<br>Like Particle<br>(VLP) + M8<br>Adjuvant (i.p.) | HA (518-526)<br>peptide (10<br>μg/ml)        | ICS        | No significant cytokine production by CD8+ T-cells                      | [4][11]   |

Table 2: Pathogenicity and Efficacy of Recombinant Viruses



| Mouse Model | Virus                                                  | Inoculum Dose<br>(PFU) | Key Finding                                                                       | Reference |
|-------------|--------------------------------------------------------|------------------------|-----------------------------------------------------------------------------------|-----------|
| BALB/c      | PR8/NA-HA<br>(518-526)                                 | 5 x 10³                | Reduced RSV replication compared to PBS control, but less than F- specific virus. | [12]      |
| BALB/c      | PR8/NA-HA<br>(518-526)                                 | 10³ - 10⁴              | Slightly more pathogenic (weight loss) than PR8/NA-F (85-93).                     | [12][13]  |
| BALB/c      | Recombinant<br>Vaccinia-K <sup>d</sup> HA<br>(518-526) | Not specified          | Induced diabetes<br>in 1-week-old<br>InsHA transgenic<br>mice.                    | [14]      |

### **Experimental Workflow and Signaling**

The following diagrams illustrate the typical experimental workflow for assessing T-cell immunity using the HA (518-526) peptide and the underlying T-cell activation process.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating HA (518-526)-specific T-cell responses.





Click to download full resolution via product page

Caption: TCR recognition of HA (518-526) peptide presented by MHC Class I on an APC.

# Detailed Experimental Protocols Protocol 1: Splenocyte Isolation and Stimulation

This protocol describes the preparation of a single-cell suspension from mouse spleens for subsequent T-cell assays.

#### Materials:

- 70 μm cell strainers
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
- ACK lysis buffer (Ammonium-Chloride-Potassium)
- HA (518-526) peptide (lyophilized, reconstituted in DMSO or PBS)
- Brefeldin A (for intracellular staining)



#### Procedure:

- Euthanize mice according to approved institutional guidelines.
- Aseptically harvest spleens and place them in a petri dish containing 5 mL of RPMI medium.
- Mechanically dissociate the spleens by forcing them through a 70 μm cell strainer using the plunger of a 3 mL syringe.
- Wash the strainer with an additional 10 mL of medium to collect the remaining cells.
- Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
- Resuspend the pellet in 2 mL of ACK lysis buffer and incubate for 2 minutes at room temperature to lyse red blood cells.
- Neutralize the ACK buffer by adding 10 mL of RPMI medium.
- Centrifuge again, discard the supernatant, and resuspend the cell pellet in 5 mL of complete RPMI medium.
- Count viable cells using a hemocytometer and trypan blue exclusion. Adjust cell concentration as needed for the specific assay.
- For stimulation, plate splenocytes in a 96-well plate and add HA (518-526) peptide to a final concentration of 2-10 μg/mL.[7][11]
- Incubate for the required period (e.g., 5 hours to 48 hours) at 37°C in a 5% CO<sub>2</sub> incubator.[5]
   [15] For intracellular cytokine staining, add Brefeldin A (10 µg/ml) for the final 4-5 hours of incubation to block cytokine secretion.[7]

## Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol is for identifying and quantifying HA (518-526)-specific T-cells based on their production of intracellular cytokines like IFN-y.

Materials:



- Stimulated splenocytes (from Protocol 1)
- LIVE/DEAD fixable viability dye
- Anti-mouse antibodies (e.g., CD3-PerCP, CD8-APC, CD4-APC-H7, IFN-y-FITC)
- FACS buffer (PBS + 2% FBS)
- Permeabilization/Fixation buffer kit (e.g., Cytofix/Cytoperm)

#### Procedure:

- After stimulation, harvest cells and wash with FACS buffer.
- Stain for viability using a LIVE/DEAD dye according to the manufacturer's instructions.
- Stain for surface markers by incubating cells with antibodies against CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.[7]
- Wash cells twice with FACS buffer.
- Fix and permeabilize the cells using a commercial fixation/permeabilization buffer for 20 minutes at 4°C.
- · Wash cells with permeabilization buffer.
- Stain for intracellular IFN-γ by incubating cells with an anti-IFN-γ antibody in permeabilization buffer for 30 minutes at 4°C.[7]
- Wash cells twice with permeabilization buffer and resuspend in FACS buffer.
- Acquire data on a flow cytometer.
- Analysis: Gate on live, single lymphocytes, then on CD3+ cells, followed by CD8+ T-cells.
   Within the CD8+ population, quantify the percentage of cells positive for IFN-y.

## Protocol 3: Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay



This protocol quantifies the number of IFN-y-secreting cells in response to HA (518-526) stimulation.

#### Materials:

- 96-well PVDF filter plates
- Anti-mouse IFN-y capture and detection antibodies
- Stimulated splenocytes (from Protocol 1, without Brefeldin A)
- Streptavidin-HRP or similar enzyme conjugate
- AEC or BCIP/NBT substrate

#### Procedure:

- Coat the 96-well filter plate with anti-mouse IFN-y capture antibody overnight at 4°C.[5]
- Wash the plate with sterile PBS and block with complete RPMI medium for 1-2 hours at 37°C.
- Add 1x10<sup>6</sup> to 4x10<sup>5</sup> splenocytes per well.[5][10]
- Add HA (518-526) peptide (or control peptides/mitogen) to the appropriate wells.
- Incubate for 20-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.[5][10]
- Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
- Add the biotinylated anti-mouse IFN-y detection antibody and incubate for 2 hours at room temperature.[5]
- Wash the plate with PBST.
- Add Streptavidin-HRP and incubate for 1 hour at room temperature.
- Wash the plate again and add the substrate (e.g., AEC).[5]



- Monitor for spot development. Stop the reaction by washing with distilled water once spots are clearly visible.
- Air dry the plate and count the spots using an ELISPOT reader. The spots represent individual IFN-y-secreting cells.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. peptide.com [peptide.com]
- 4. Enhanced Influenza Virus-Like Particle Vaccination with a Structurally Optimized RIG-I Agonist as Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Unmasking Stem-Specific Neutralizing Epitopes by Abolishing N-Linked Glycosylation Sites of Influenza Virus Hemagglutinin Proteins for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MVA Vectors Expressing Conserved Influenza Proteins Protect Mice against Lethal Challenge with H5N1, H9N2 and H7N1 Viruses | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Intranodal administration of mRNA encoding nucleoprotein provides cross-strain immunity against influenza in mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Recombinant Influenza Virus Carrying the Respiratory Syncytial Virus (RSV) F85-93 CTL Epitope Reduces RSV Replication in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]



- 15. Expansion of Regulatory T cells in Aged Mice following Influenza Infection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Utilizing HA (518-526) Peptide in Murine Influenza Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422881#experimental-use-of-ha-518-526-in-mouse-models-of-influenza]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com